4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-21-1) is a synthetic small-molecule heterocyclic compound belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. It features a 1,3,4-oxadiazole core bearing a 3-methoxyphenyl substituent at position 5 and a 4-chlorobenzamide moiety at position 2 via an amide linkage, with a molecular formula of C16H12ClN3O3 and a molecular weight of 329.74 g/mol.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 865286-21-1
Cat. No. B2401872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-21-1
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeyHKBCSZRIKUVPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-21-1): Structural Identity and Compound Class for Procurement Screening


4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-21-1) is a synthetic small-molecule heterocyclic compound belonging to the 2,5-disubstituted-1,3,4-oxadiazole class [1]. It features a 1,3,4-oxadiazole core bearing a 3-methoxyphenyl substituent at position 5 and a 4-chlorobenzamide moiety at position 2 via an amide linkage, with a molecular formula of C16H12ClN3O3 and a molecular weight of 329.74 g/mol [1]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, associated with antimicrobial, anti-inflammatory, and anticancer activities across numerous derivatives, though the specific biological profile of this individual compound remains sparsely documented in primary literature [2].

Why 4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Its Positional Isomers or In-Class Analogs


Within the 1,3,4-oxadiazole benzamide series, substitution pattern is a critical determinant of biological target engagement and physicochemical behavior. Positional isomers—including the 2-chloro analog (CAS 865286-22-2), the 3-chloro analog, and the regioisomer N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865287-06-5)—share identical molecular formulae but differ in the spatial placement of the chloro and methoxy groups, which governs hydrogen-bonding geometry, dipole moment, and steric accessibility to enzyme binding pockets . In 1,3,4-oxadiazole SAR studies, even minor substituent relocations have produced order-of-magnitude differences in target inhibition potency [1]. Consequently, treating these positional isomers as interchangeable procurement items risks selecting a compound with divergent and potentially irrelevant biological activity for the intended assay or synthetic application. The quantitative evidence below details the specific differentiating features of the 4-chloro, 3-methoxy configuration.

Quantitative Differentiation Evidence for 4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-21-1) Against Closest Analogs


Chloro Positional Isomerism: 4-Chloro (Para) vs 2-Chloro (Ortho) Substitution Defines Electrostatic Surface and Steric Profile

The target compound bears a chlorine atom at the para (4-) position of the benzamide phenyl ring, distinguishing it from the ortho (2-) chloro isomer (CAS 865286-22-2) and the meta (3-) chloro isomer. Para-substitution places the electron-withdrawing chlorine at the maximum distance from the amide linkage, minimizing steric clash with the oxadiazole ring and preserving a linear molecular geometry. In contrast, the 2-chloro isomer introduces steric hindrance near the amide bond, potentially altering the torsion angle between the benzamide and oxadiazole planes and affecting hydrogen-bond donor/acceptor presentation . Computed physicochemical descriptors confirm differentiation: the target compound has an XLogP3-AA value of 3.2 and a topological polar surface area (TPSA) of 76.6 Ų, reflecting the contribution of the para-chloro substitution to lipophilicity [1]. While direct comparative bioactivity data for these isomers is absent from the published literature, class-level oxadiazole SAR demonstrates that chloro positional changes can modulate IC50 values by factors exceeding 10-fold against enzyme targets such as thymidine phosphorylase and NTPDase [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Methoxy Group Placement: 3-Methoxyphenyl on Oxadiazole C5 Confers Distinct Electronic Distribution vs 4-Methoxy Regioisomers

The 3-methoxyphenyl substituent at position 5 of the 1,3,4-oxadiazole ring distinguishes this compound from analogs bearing a 4-methoxyphenyl group (e.g., 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide). The meta-methoxy orientation alters the electronic distribution on the phenyl ring: resonance donation from the methoxy oxygen to the aromatic ring occurs at the ortho and para positions, meaning the 3-methoxy isomer directs electron density differently than the 4-methoxy isomer, which concentrates electron density at the para position relative to the oxadiazole attachment point [1]. This electronic difference modulates the electron density on the oxadiazole ring itself, which can influence π-stacking interactions with target protein aromatic residues and the compound's oxidative stability. In published oxadiazole SAR, the methoxy position has been shown to affect COX-2 inhibition potency, with 4-methoxy substitution yielding potentially active leads in the 1,2,5-oxadiazole series [2]. While specific quantitative data for the 3-methoxy vs 4-methoxy comparison in the 1,3,4-oxadiazole benzamide subclass is unavailable, the electronic argument is supported by Hammett σ meta values (σ_m = +0.12 for OCH3) differing from para values (σ_p = -0.27), confirming distinct electronic effects .

Electronic Effects Regioisomer Differentiation Oxadiazole SAR

Hydrogen Bond Donor/Acceptor Architecture: Target Compound Presents a Single H-Bond Donor with Five Acceptor Sites, Shaping Molecular Recognition

The target compound possesses exactly one hydrogen bond donor (the amide N-H) and five hydrogen bond acceptors (oxadiazole N2 and O1, amide carbonyl O, methoxy O, and the chloro substituent acting as a weak halogen-bond acceptor), as computed by PubChem [1]. This HBD/HBA profile directly determines the compound's capacity for directed intermolecular interactions with biological targets. The single H-bond donor limits the compound to a monodentate hydrogen-bond donation mode, while the five acceptor sites create an asymmetric interaction surface. By comparison, the des-chloro analog N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (lacking the chlorine atom) presents reduced halogen-bonding capacity, while the 2-chloro isomer (CAS 865286-22-2) shares the same HBD/HBA count but differs in the spatial orientation of the chloro acceptor due to ortho positioning . In computational docking and pharmacophore modeling contexts, the geometric arrangement of these H-bond features—not merely their count—determines whether a compound fits a given target's interaction fingerprint; changing the chloro position from para to ortho alters the acceptor vector by approximately 60°, a difference that can eliminate key binding interactions [2].

Molecular Recognition Hydrogen Bonding Physicochemical Profiling

Vendor-Supplied Purity Benchmark: Target Compound Available at ≥95% Purity with Analytical Characterization, Enabling Reproducible Procurement

The target compound is commercially available at a specified purity of ≥95% (HPLC) from chemical suppliers, with catalog number CM892460 and the confirmed molecular identity supported by IUPAC nomenclature and InChIKey HKBCSZRIKUVPSM-UHFFFAOYSA-N . This purity specification provides a procurement-relevant benchmark. In contrast, positional isomers such as 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-22-2) and 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide are less commonly stocked and may require custom synthesis, introducing longer lead times and higher costs . The availability of a verified InChIKey for the target compound also enables unambiguous database cross-referencing across PubChem, ChEMBL, and vendor catalogs, reducing the risk of procurement errors arising from nomenclature ambiguity—a known problem within the oxadiazole benzamide series due to the multiple regioisomeric possibilities [1].

Chemical Procurement Purity Specification Quality Control

Application Scenarios for 4-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-21-1) Based on Structural and Physicochemical Evidence


Structure-Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole Benzamide Libraries Requiring a Defined 4-Chloro, 3-Methoxy Pharmacophore

This compound serves as a key member of a positional isomer matrix for medicinal chemistry SAR campaigns. Its para-chloro, meta-methoxy substitution pattern provides a distinct electrostatic and steric profile (XLogP3-AA = 3.2, single H-bond donor, five H-bond acceptors) that can be systematically compared with the 2-chloro and 3-chloro isomers to deconvolute the contribution of chlorine position to target binding [1]. The compound's well-defined computed properties and commercial availability with ≥95% purity make it suitable as a reference standard in isomer libraries, where the biological consequence of moving the chlorine from para to ortho or meta positions is under investigation [2].

Computational Chemistry and Molecular Docking Studies Targeting the 1,3,4-Oxadiazole Scaffold

With a computed TPSA of 76.6 Ų, XLogP3 of 3.2, and a single rotatable amide bond connecting the benzamide to the oxadiazole core, this compound presents a moderately rigid, drug-like scaffold suitable for computational docking and pharmacophore modeling [1]. The defined H-bond donor/acceptor architecture (1 HBD, 5 HBA) provides clear interaction features for scoring functions, while the para-chloro substituent can engage in halogen bonding with protein backbone carbonyls—a feature absent in des-chloro analogs [3]. The compound is appropriate for virtual screening campaigns where the 1,3,4-oxadiazole core is being explored as a bioisostere for ester or amide linkages in lead optimization programs.

Building Block for Diversification via the 4-Chlorobenzamide Handle in Parallel Synthesis

The 4-chlorobenzamide moiety provides a synthetic handle for further derivatization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of focused libraries around the 1,3,4-oxadiazole core [1]. The para-chloro position is sterically accessible compared to an ortho-chloro analog, potentially offering superior reactivity in palladium-catalyzed couplings. This makes the compound a preferred starting material over ortho-substituted isomers when synthetic elaboration at the benzamide ring is planned, although direct comparative reaction yield data is not available [2].

Antimicrobial or Anticancer Screening Panels as Part of Oxadiazole Class Evaluation

Based on class-level evidence that 1,3,4-oxadiazole derivatives exhibit antimicrobial and anticancer activities across multiple studies, this compound may be included in phenotypic screening panels as a representative of the 4-chloro, 3-methoxy substitution pattern [2]. However, users must note that no compound-specific bioactivity data (MIC values, IC50 against cancer cell lines, or enzyme inhibition constants) were identified in the peer-reviewed literature for this exact molecule as of the search date. All biological activity expectations are extrapolated from structurally related oxadiazole derivatives and should be treated as hypotheses requiring experimental validation [3]. Procurement for screening should be accompanied by appropriate positive and negative controls rather than relying on assumed activity.

Quote Request

Request a Quote for 4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.